N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O6S/c19-14(11-3-4-13(24-11)18(20)21)17-15-16-9(6-25-15)8-1-2-10-12(5-8)23-7-22-10/h1-6H,7H2,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNCQCMWTMNHRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be synthesized through the cyclization of appropriate precursors. The benzo[d][1,3]dioxole moiety is then introduced via a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amine under mild conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and benzo[d][1,3]dioxole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of various oxidized products .
Scientific Research Applications
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interfere with cellular processes, leading to its antimicrobial or antitumor effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Spectroscopic and Electronic Properties
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure features a thiazole ring, a nitrofuran moiety, and a benzo[d][1,3]dioxole substituent. These structural components contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₉N₃O₄S |
| Molecular Weight | 293.28 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
| Solubility | Soluble in DMSO and ethanol |
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of nitrofuran have shown promising results against various cancer cell lines:
- HepG2 (Liver Cancer) : IC₅₀ values range from 5.1 to 22.08 µM for structurally related compounds.
- MCF-7 (Breast Cancer) : Compounds showed IC₅₀ values of 5.10 ± 0.40 µM, indicating potent antiproliferative effects compared to standard drugs such as doxorubicin .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | HepG2 | 6.19 |
| Compound B | MCF-7 | 5.10 |
| Doxorubicin | HepG2 | 9.18 |
| Doxorubicin | MCF-7 | 7.26 |
Antioxidant Activity
The antioxidant potential of similar thiazole derivatives has been documented, suggesting that this compound may also exhibit this property. For example, compounds with hydroxyl substitutions demonstrated significant inhibition of lipid peroxidation in various assays .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds can activate apoptotic pathways in cancer cells.
- Modulation of Signaling Pathways : The compound may interact with various signaling pathways that regulate cell survival and proliferation.
Study on HepG2 Cells
A study evaluated the effects of a related nitrofuran derivative on HepG2 cells, revealing that treatment led to significant apoptosis as measured by caspase activity assays. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
Study on MCF-7 Cells
In another investigation focusing on MCF-7 cells, the compound demonstrated a dose-dependent reduction in cell viability, with significant effects observed at concentrations as low as 5 µM after 72 hours of exposure.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis of thiazole-carboxamide derivatives typically involves coupling reactions between substituted thiazole amines and activated carboxylic acid derivatives. For example, chloroacetyl chloride can be reacted with 2-amino-5-aryl-methylthiazole intermediates in dioxane under triethylamine catalysis at 20–25°C . To optimize yields:
- Use dropwise addition of acylating agents to minimize side reactions.
- Purify via recrystallization from ethanol-DMF mixtures to remove unreacted starting materials.
- Monitor reaction progress using TLC or HPLC to identify optimal quenching points.
Adjust substituents on the benzo[d][1,3]dioxol-5-yl group to modulate steric and electronic effects, as seen in analogous antitumor thiazole derivatives .
Basic: What spectroscopic and analytical techniques are essential for confirming structural integrity post-synthesis?
Answer:
- IR Spectroscopy : Identify characteristic absorptions for nitrofuran (C=O stretch ~1700 cm⁻¹) and thiazole (C-N stretch ~1250 cm⁻¹) moieties .
- NMR (¹H/¹³C) : Confirm aromatic proton environments (e.g., benzo[d][1,3]dioxol-5-yl protons at δ 6.7–7.1 ppm) and nitrofuran carbonyl carbon (δ ~160 ppm) .
- Mass Spectrometry : Use FAB-MS or ESI-MS to validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
- HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm .
Advanced: How can computational methods like DFT and MD simulations predict reactivity and biological target interactions?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For example, the nitrofuran group may act as an electron-deficient center, influencing reactivity .
- Molecular Dynamics (MD) : Simulate binding stability to biological targets (e.g., kinases or inflammatory mediators) using software like GROMACS. Parameterize force fields based on crystallographic data from related thiazole derivatives .
- Docking Studies : Use AutoDock Vina to model interactions with uPAR or neuro-inflammatory targets, as demonstrated for benzo[d][1,3]dioxol-5-yl-containing analogs .
Advanced: How can researchers resolve discrepancies in observed biological activities (e.g., antitumor vs. anti-inflammatory) across studies?
Answer:
- Dose-Response Assays : Establish IC₅₀ values in multiple cell lines (e.g., CHME3 microglia for anti-inflammatory activity vs. MCF-7 for antitumor assays ).
- Target-Specific Profiling : Use kinase inhibition panels or siRNA knockdown to identify primary targets.
- Comparative Studies : Include positive controls (e.g., doxorubicin for antitumor, dexamethasone for anti-inflammatory) to contextualize potency .
- Metabolite Analysis : Assess whether metabolic transformations (e.g., nitro-reduction) alter activity profiles .
Basic: What crystallization strategies are effective for obtaining X-ray-quality crystals of this compound?
Answer:
- Solvent Selection : Use mixed solvents (e.g., ethanol-water) for slow evaporation. For benzo[d][1,3]dioxol-5-yl analogs, crystallization at 150 K with MoKα radiation (λ = 0.71073 Å) yielded monoclinic crystals in space group I1 2/a 1 .
- Temperature Control : Maintain 150 ± 2 K during diffraction to minimize thermal motion artifacts.
- Disorder Handling : Refine disordered regions using SHELXL with restraints on bond lengths and angles .
Advanced: How to design experiments elucidating the compound’s mechanism of action in neuro-inflammatory models?
Answer:
- In Vitro Models : Treat human glial cell lines (e.g., SVG astrocytes) with the compound and measure TNF-α, IL-6, and NF-κB levels via ELISA .
- Transcriptomics : Perform RNA-seq to identify downregulated pro-inflammatory pathways (e.g., NLRP3 inflammasome).
- Kinase Profiling : Screen against a panel of 100+ kinases to identify off-target effects.
- In Vivo Validation : Use LPS-induced neuroinflammation models in mice, with histopathology to assess microglial activation .
Basic: How to assess compound purity, and what methods identify trace impurities?
Answer:
- HPLC-MS : Use a gradient elution (e.g., 10–90% acetonitrile in water) coupled with MS detection to resolve and identify impurities.
- Elemental Analysis : Confirm C, H, N, S percentages within ±0.4% of theoretical values.
- 1D/2D NMR : Detect trace impurities via NOESY or HSQC, particularly in aromatic regions .
Advanced: What strategies mitigate nitro group reduction during biological assays, which may confound activity results?
Answer:
- Anaerobic Conditions : Conduct assays under nitrogen atmosphere to prevent nitro-to-amine conversion.
- Metabolite Scavengers : Add ascorbic acid or catalase to quench reactive oxygen species that mediate reduction .
- LC-MS Monitoring : Track nitro group integrity in cell lysates over time .
Advanced: How can molecular editing (e.g., substituent variation) enhance the compound’s pharmacokinetic properties?
Answer:
- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl or morpholine) to improve solubility, as seen in piperamide derivatives .
- Metabolic Stability : Replace the nitrofuran with a bioisostere (e.g., cyanopyridine) to reduce CYP450-mediated degradation .
- Plasma Protein Binding : Use SPR to measure binding to albumin; modify aromatic rings to lower affinity .
Advanced: How to address low reproducibility in biological assays due to compound aggregation?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
